molecular formula C18H23F3N6O2S B2658670 N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide CAS No. 2034550-23-5

N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide

Cat. No. B2658670
M. Wt: 444.48
InChI Key: AGFRFVXLWVFHKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is listed under CAS No. 2034209-70-41. However, detailed information about its description is not readily available.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of this compound1.



Molecular Structure Analysis

The molecular structure analysis of this compound is not available in the sources I searched1.



Chemical Reactions Analysis

I’m sorry, but I couldn’t find any information on the chemical reactions involving this compound.



Physical And Chemical Properties Analysis

I couldn’t find specific information on the physical and chemical properties of this compound12.


Scientific Research Applications

Antioxidant and Enzyme Inhibitory Activity

A study by Lolak et al. (2020) synthesized a series of benzenesulfonamides incorporating 1,3,5-triazine motifs, similar to the compound , and assessed their antioxidant properties alongside their inhibitory effects on acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and tyrosinase. These enzymes are associated with Alzheimer's, Parkinson's, and pigmentation disorders. The compounds demonstrated moderate antioxidant activity and significant inhibition of AChE and BChE, suggesting potential for therapeutic application in treating neurodegenerative diseases and disorders related to oxidative stress (Lolak et al., 2020).

Carbonic Anhydrase Inhibition for Cancer Therapy

Another research by Lolak et al. (2019) explored novel ureido benzenesulfonamides incorporating 1,3,5-triazine moieties as inhibitors of human carbonic anhydrase (hCA) isoforms, particularly hCA IX, which is associated with cancer. These compounds showed potent inhibition of hCA IX, with some displaying sub-nanomolar inhibitory constants, highlighting their potential as anticancer agents (Lolak et al., 2019).

Antimicrobial Activity

Desai et al. (2016) synthesized derivatives of 4-(4-(arylamino)-6-(piperidin-1-yl)-1,3,5-triazine-2-ylamino)-N-(pyrimidin-2-yl)benzenesulfonamide and evaluated their antimicrobial activity. Several compounds exhibited significant antimicrobial efficacy against multiple microbial strains, demonstrating the potential of such structures in developing new antimicrobial agents (Desai et al., 2016).

Safety And Hazards

Unfortunately, I couldn’t find any information on the safety and hazards associated with this compound.


Future Directions

I couldn’t find any information on the future directions or potential applications of this compound.


properties

IUPAC Name

N-[[4-(dimethylamino)-6-piperidin-1-yl-1,3,5-triazin-2-yl]methyl]-4-(trifluoromethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23F3N6O2S/c1-26(2)16-23-15(24-17(25-16)27-10-4-3-5-11-27)12-22-30(28,29)14-8-6-13(7-9-14)18(19,20)21/h6-9,22H,3-5,10-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGFRFVXLWVFHKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N2CCCCC2)CNS(=O)(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23F3N6O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.